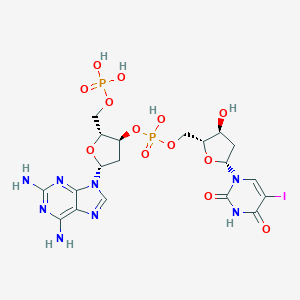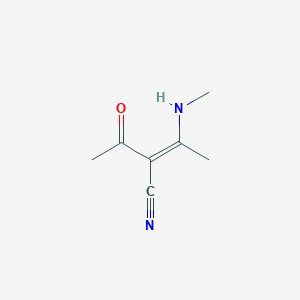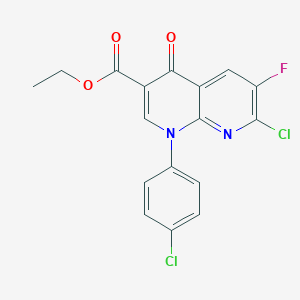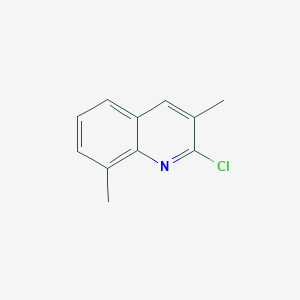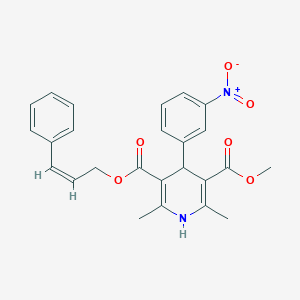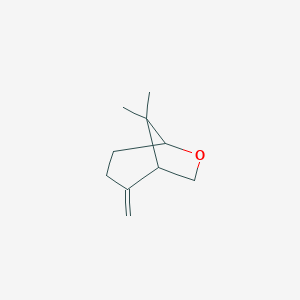
Karahana ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Karahana ether, also known as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid ethyl ester, is a stable nitroxide radical that has been widely used in various fields of research, including chemistry, biology, and medicine. It is commonly used as a spin label for electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules.
Wirkmechanismus
The mechanism of action of Karahana ether is based on its ability to interact with the local environment of the spin-labeled molecule. The nitroxide radical of Karahana ether can undergo reversible oxidation and reduction, which changes its magnetic properties and produces a characteristic EPR spectrum. The EPR spectrum reflects the local environment of the spin-labeled molecule, such as its polarity, viscosity, and accessibility to solvent molecules. By analyzing the EPR spectrum, researchers can extract structural and dynamic information about the spin-labeled molecule.
Biochemische Und Physiologische Effekte
Karahana ether is a stable nitroxide radical that is relatively non-toxic and non-reactive under physiological conditions. It has been used as a spin label for studying the structure and dynamics of various biomolecules, such as proteins, nucleic acids, and membranes. In addition, Karahana ether has been used as a redox mediator in electrochemical reactions, as a catalyst in organic synthesis, and as a stabilizer for polymers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Karahana ether as a spin label for EPR spectroscopy include its stability, non-reactivity, and sensitivity to local environment. It can be easily synthesized and purified, and its EPR spectrum is well-characterized. However, there are also some limitations to using Karahana ether. For example, its size and shape can affect its interaction with the spin-labeled molecule, and its nitroxide radical can undergo oxidation and reduction by various biological and chemical agents, leading to changes in the EPR spectrum.
Zukünftige Richtungen
There are many future directions for research on Karahana ether. One possible direction is to develop new spin labels based on Karahana ether that have improved sensitivity and selectivity for specific biomolecules. Another direction is to use Karahana ether as a redox mediator in electrochemical biosensors for detecting various analytes, such as glucose, cholesterol, and neurotransmitters. Finally, Karahana ether can be used as a tool for studying the dynamics of biological systems, such as protein-protein interactions, membrane fusion, and enzyme catalysis.
Synthesemethoden
Karahana ether can be synthesized by reacting Karahana etheramethylpiperidine-1-oxyl (TEMPO) with ethyl bromoacetate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields Karahana ether as a yellow solid, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Karahana ether has been widely used as a spin label for EPR spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules, such as proteins, nucleic acids, and membranes. The nitroxide radical of Karahana ether interacts with the local environment of the spin-labeled molecule, producing a characteristic EPR spectrum that can be used to extract structural and dynamic information. In addition, Karahana ether has been used as a redox mediator in electrochemical reactions, as a catalyst in organic synthesis, and as a stabilizer for polymers.
Eigenschaften
CAS-Nummer |
19901-96-3 |
|---|---|
Produktname |
Karahana ether |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
8,8-dimethyl-2-methylidene-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H16O/c1-7-4-5-9-10(2,3)8(7)6-11-9/h8-9H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
FCTMDYJWWVBWKQ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(=C)C1CO2)C |
Kanonische SMILES |
CC1(C2CCC(=C)C1CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



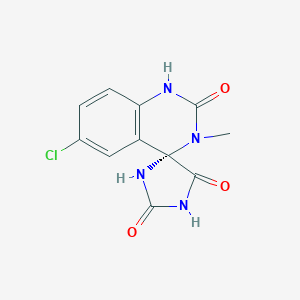
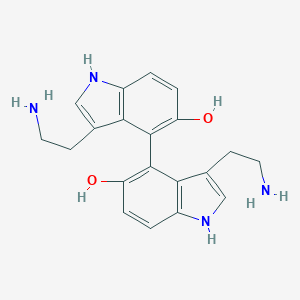
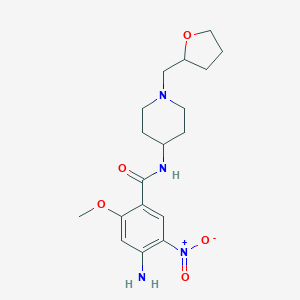
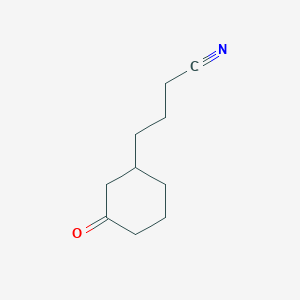
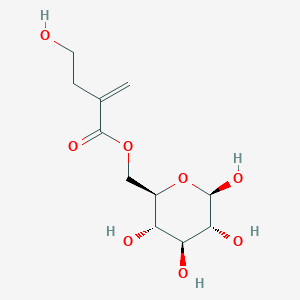
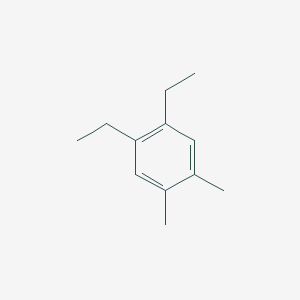
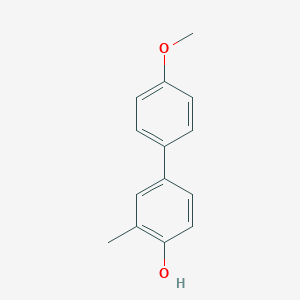
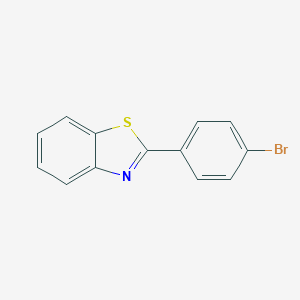
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)
